molecular formula C5H8N2O3 B14257757 1-Methoxy-3-methyl-2,7-dioxa-3,5-diazabicyclo[2.2.1]hept-5-ene CAS No. 496878-11-6

1-Methoxy-3-methyl-2,7-dioxa-3,5-diazabicyclo[2.2.1]hept-5-ene

Cat. No.: B14257757
CAS No.: 496878-11-6
M. Wt: 144.13 g/mol
InChI Key: IATMESGMSUNVLO-UHFFFAOYSA-N
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Description

1-Methoxy-3-methyl-2,7-dioxa-3,5-diazabicyclo[2.2.1]hept-5-ene is a bicyclic compound characterized by its unique structure, which includes two oxygen atoms and two nitrogen atoms within its bicyclic framework.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methoxy-3-methyl-2,7-dioxa-3,5-diazabicyclo[2.2.1]hept-5-ene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing methoxy and methyl groups along with the necessary nitrogen and oxygen atoms. The reaction conditions often include the use of a solvent, such as dichloromethane, and a catalyst, such as a Lewis acid, to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-3-methyl-2,7-dioxa-3,5-diazabicyclo[2.2.1]hept-5-ene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives .

Scientific Research Applications

1-Methoxy-3-methyl-2,7-dioxa-3,5-diazabicyclo[2.2.1]hept-5-ene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-methoxy-3-methyl-2,7-dioxa-3,5-diazabicyclo[2.2.1]hept-5-ene exerts its effects depends on its interaction with molecular targets. The compound may interact with enzymes or receptors, modulating their activity and leading to specific biological outcomes. The pathways involved can vary, but typically include binding to active sites or altering the conformation of target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,7-Trioxabicyclo[2.2.1]hept-5-ene
  • 3-ethoxy-3-methyl-1,2,4-trioxolane
  • 1,1-diethoxy-1-hydroperoxyethane
  • 2-Furanol,2,5-dihydro-5-hydroperoxy-2,5-dimethyl-

Uniqueness

1-Methoxy-3-methyl-2,7-dioxa-3,5-diazabicyclo[2.2.1]hept-5-ene is unique due to its specific arrangement of atoms within the bicyclic structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

496878-11-6

Molecular Formula

C5H8N2O3

Molecular Weight

144.13 g/mol

IUPAC Name

1-methoxy-3-methyl-2,7-dioxa-3,5-diazabicyclo[2.2.1]hept-5-ene

InChI

InChI=1S/C5H8N2O3/c1-7-4-6-3-5(8-2,9-4)10-7/h3-4H,1-2H3

InChI Key

IATMESGMSUNVLO-UHFFFAOYSA-N

Canonical SMILES

CN1C2N=CC(O2)(O1)OC

Origin of Product

United States

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